

The Genesis and Advancement of Substituted Nitropyrazoles: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

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Introduction

Substituted nitropyrazoles represent a versatile and highly significant class of heterocyclic compounds that have garnered considerable attention across diverse scientific disciplines. Their unique chemical architecture, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and one or more nitro group substituents, imparts a range of valuable properties. This has led to their extensive investigation and application as energetic materials, pharmaceuticals, and agrochemicals. This in-depth technical guide explores the discovery and history of substituted nitropyrazoles, providing a comprehensive overview of their synthesis, key experimental protocols, and applications, with a focus on quantitative data and the underlying mechanisms of action.

Discovery and Historical Milestones

The history of pyrazole chemistry dates back to 1883, with the first synthesis of a pyrazolin-5-one derivative by Ludwig Knorr. However, the journey into the nitration of this heterocyclic core began much later. A pivotal moment in the history of substituted nitropyrazoles was the first reported synthesis of 3-nitropyrazole in 1970 by Habraken and co-authors.^[1] This was achieved through the thermal rearrangement of N-nitropyrazole in anisole.^[1] This discovery opened the door for the exploration of a new class of compounds with a wide array of potential applications.

Early research into nitropyrazoles was significantly driven by the field of energetic materials. The introduction of nitro groups onto the pyrazole ring enhances the molecule's density, oxygen balance, and heat of formation, all of which are critical parameters for explosives and propellants.[1][2] Over the decades, this has led to the synthesis of a variety of mono- and polynitrated pyrazoles, including highly energetic compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP) and 3,4,5-trinitropyrazole (TNP).[3][4]

In parallel, the medicinal chemistry applications of pyrazole derivatives, a field that had been active since the discovery of the antipyretic properties of antipyrine in the late 19th century, also began to intersect with nitropyrazole chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. While the nitro group itself can sometimes be associated with toxicity, its electron-withdrawing nature and ability to participate in hydrogen bonding have been strategically utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This has led to the investigation of substituted nitropyrazoles as potential anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of Substituted Nitropyrazoles: Key Methodologies

The synthesis of substituted nitropyrazoles primarily involves two main strategies: the direct nitration of a pre-existing pyrazole ring or the construction of the nitropyrazole ring from acyclic precursors.

Direct Nitration of Pyrazoles

Direct nitration is a common method for introducing nitro groups onto the pyrazole ring. The regioselectivity of the nitration is influenced by the reaction conditions and the nature of the substituents already present on the pyrazole core.

A widely used method for the synthesis of 4-nitropyrazole involves the use of a mixture of fuming nitric acid and fuming sulfuric acid.[5] N-nitration followed by thermal or acid-catalyzed rearrangement is another important route to C-nitropyrazoles. For instance, the synthesis of 3-nitropyrazole can be achieved by the rearrangement of N-nitropyrazole.[1][6]

Cyclocondensation Reactions

Cyclocondensation reactions offer a versatile approach to constructing the pyrazole ring with the desired substitution pattern already in place. A general and efficient method for the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines.[7]

Experimental Protocols

Synthesis of 4-Nitropyrazole[6]

Materials:

- Pyrazole (6.8 g, 0.1 mol)
- Concentrated sulfuric acid (11 mL, 0.21 mol)
- Fuming nitrosulfuric acid (a mixture of 6.3 mL of 98% fuming nitric acid and 19.3 mL of 20% fuming sulfuric acid)
- Ice

Procedure:

- To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid and then pyrazole at room temperature.
- Stir the mixture at room temperature for 30 minutes to form pyrazole sulfate.
- Cool the flask in an ice-water bath and slowly add the fuming nitrosulfuric acid dropwise, maintaining the temperature between 0 and 10°C.
- After the addition is complete, raise the temperature to 50°C and continue the reaction for 1.5 hours.
- Pour the reaction mixture into 200 mL of ice water to precipitate the product.
- Collect the white solid by filtration, wash with cold water, and dry to obtain 4-nitropyrazole.
- The reported yield under optimized conditions is 85%.

Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)[4][9]

Materials:

- 1-Methylpyrazole
- Fuming sulfuric acid (oleum)
- Potassium nitrate
- Ice
- Diethyl ether
- Acetone
- Water

Procedure:

- Add fuming sulfuric acid to a reaction vessel and cool it in an ice-water bath.
- Add potassium nitrate to the vessel with continuous stirring.
- Slowly add 1-methylpyrazole dropwise to the reaction mixture.
- Heat the mixture and maintain it at a temperature between 100-190°C for 1-6 hours with stirring.
- After the reaction is complete, cool the solution to room temperature and pour it into a container with ice water, which will cause a white solid to precipitate.
- Filter the crude product (Crude I).
- Extract the filtrate with diethyl ether and evaporate the solvent to obtain a second crop of crude product (Crude II).
- Dissolve both crude products in acetone and add an equal volume of water while stirring to precipitate the purified product.

- Collect the white solid by filtration to yield 1-methyl-3,4,5-trinitropyrazole.

Synthesis of 3,5-Diamino-4-nitropyrazole Derivatives[1]

Materials:

- 3,5-diamino-4-nitropyrazole
- Sodium hydride
- Cyanogen azide
- Nitrogen-rich bases (e.g., hydroxylamine, hydrazine)
- Water
- Methanol

Procedure for the synthesis of 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole:

- Prepare the sodium salt of 3,5-diamino-4-nitropyrazole by reacting it with a suitable base like sodium hydride.
- React the sodium salt with cyanogen azide to yield 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole.

Procedure for the synthesis of energetic salts:

- Suspend the tetrazole derivative in a mixture of water and methanol.
- Add the desired nitrogen-rich base (e.g., hydroxylamine, hydrazine).
- Heat the suspension at 60°C for 2 hours.
- Remove the solvents under reduced pressure to obtain the energetic salt.
- Purify the salt by recrystallization from hot water.

Quantitative Data

Physicochemical and Energetic Properties of Selected Nitropyrazoles

Compound	Abbreviation	Melting Point (°C)	Density (g/cm ³)	Detonation Velocity (km/s)	Detonation Pressure (GPa)	Reference(s)
4-Nitropyrazole	4-NP	163-165	1.52	6.68	18.81	[1]
1-Methyl-3,4,5-trinitropyrazole	MTNP	91.5	-	8.65	33.7	[1]
3,4,5-Trinitropyrazole	TNP	-	1.867	9.0	37.09	[1][4]
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole	-	-	1.88	8.931	35.9	[8]
Dihydroxyl ammonium salt of 5,5'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole)	-	238.2 (decomp.)	-	9.077	33.6	[9]

In Vitro Anticancer Activity of Substituted Pyrazole Derivatives

Compound ID	Cell Line	IC ₅₀ (μM)	Reference(s)
Compound 29	MCF7	10.05	[10]
Compound 29	HepG2	17.12	[10]
Compound 29	A549	29.95	[10]
Compound 30	CDK2/cyclin A2 (inhibition %)	60% at 10 μM	[10]
Compound 43	MCF7	0.25	[10]
Compound 11	Multiple cell lines	0.01 - 0.65	[10]
Compound 5 (pyrazole-3,5-diamine derivative)	HepG2	13.14	[11]
Compound 5 (pyrazole-3,5-diamine derivative)	MCF-7	8.03	[11]
Pyrazole-based Chk2 inhibitor 16	Chk2	0.0484	[12]
Pyrazole-based Chk2 inhibitor 17	Chk2	0.0179	[12]
Pyrazole-based Aurora A kinase inhibitor 6	HCT116	0.39	[12]
Pyrazole-based Aurora A kinase inhibitor 6	MCF7	0.46	[12]
Pyrazole-based Aurora A kinase inhibitor 6	Aurora kinase	0.16	[12]

Antimicrobial Activity of Substituted Pyrazole Derivatives

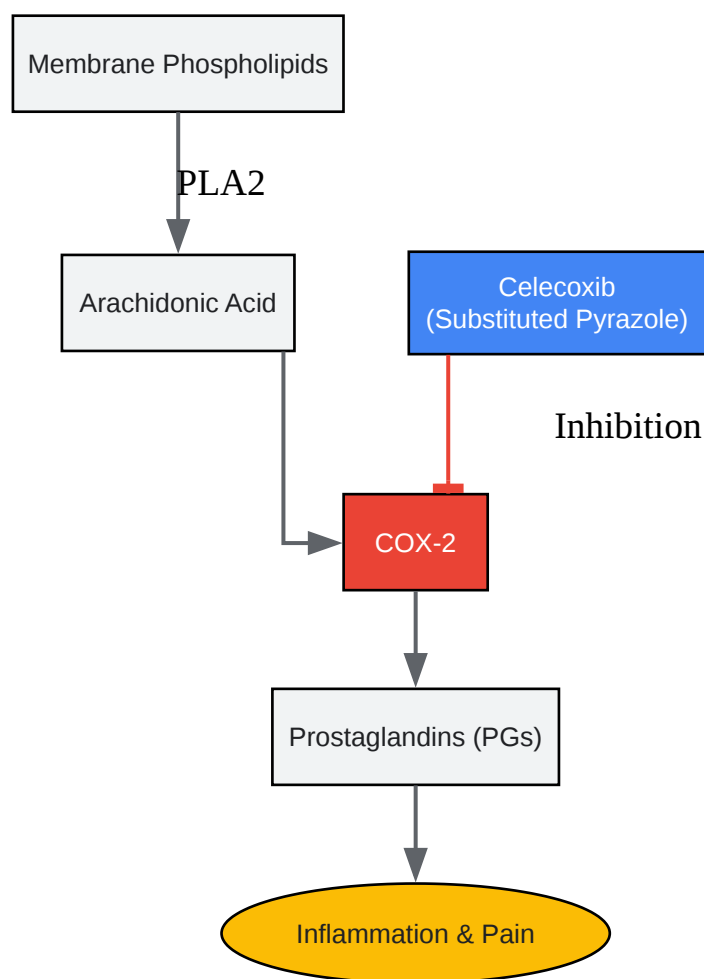
Compound ID	Microorganism	MIC (µg/mL)	Reference(s)
Compound 3	Escherichia coli	0.25	[13]
Compound 4	Streptococcus epidermidis	0.25	[13]
Compound 2	Aspergillus niger	1	[13]
Indazole 2, 3	Enterococcus faecalis	~128	[14]
Indazole 5	Staphylococcus epidermidis, Staphylococcus aureus	64-128	[14]
Pyrazoline 9	Gram-positive isolates	4	[14]

Signaling Pathways and Mechanisms of Action

Substituted nitropyrazoles exert their biological effects through various mechanisms, often by interacting with key enzymes in cellular signaling pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug.[15] COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13][16] The selectivity of celecoxib for COX-2 over the constitutively expressed COX-1 isoform is attributed to the larger and more flexible binding pocket of COX-2, which can accommodate the bulky side groups of the drug.[15] By inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins.[16]



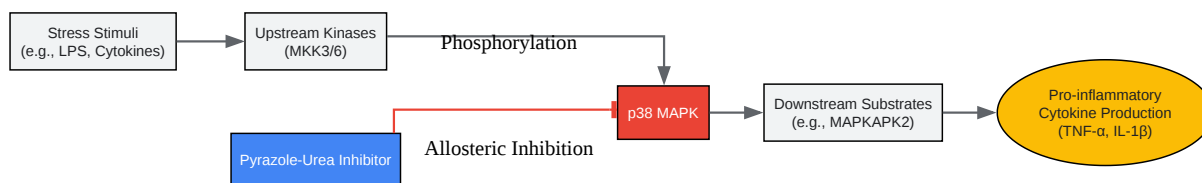
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Celecoxib's inhibition of the COX-2 pathway.

Inhibition of Protein Kinases

Many substituted pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. [\[12\]](#)[\[17\]](#)

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like $\text{TNF-}\alpha$ and $\text{IL-1}\beta$.[\[3\]](#) Certain N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAP kinase.[\[3\]](#) These inhibitors bind to a domain that is distinct from the ATP-binding site, stabilizing an inactive conformation of the kinase.



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Inhibition of the p38 MAPK signaling pathway.

Substituted pyrazoles have shown inhibitory activity against a range of other kinases, including:

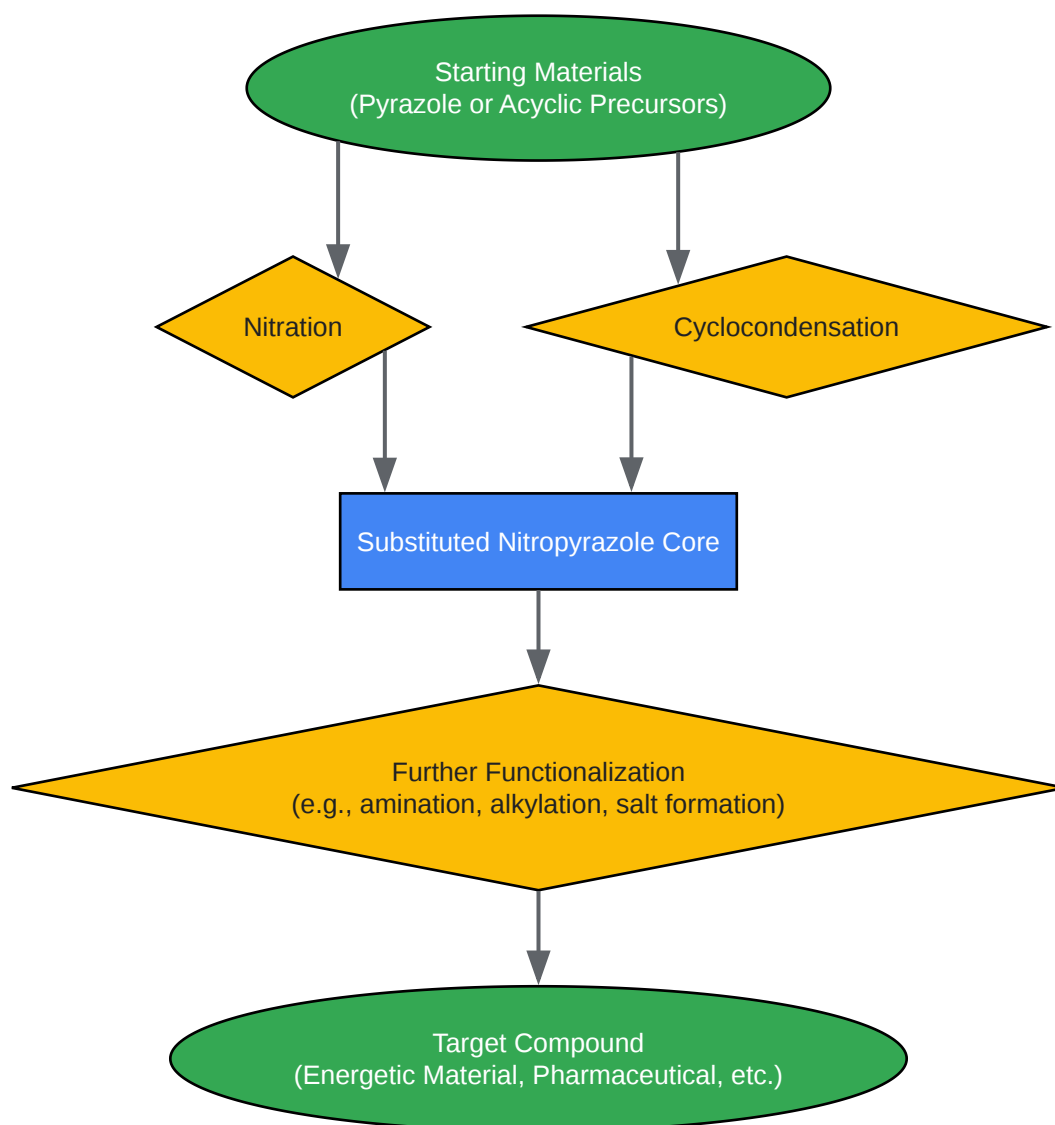
- Aurora Kinases: Important for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[12]
- Checkpoint Kinase 2 (Chk2): Involved in the DNA damage response pathway.[12]
- c-Jun N-terminal Kinase 3 (JNK3): A key player in stress-induced neuronal apoptosis.[18]
- Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[10][12]

The structure-activity relationship (SAR) studies of these inhibitors have revealed key structural features necessary for potent and selective inhibition. For example, in a series of Aurora A kinase inhibitors, a nitro group on the pyrazole ring was found to be optimal for activity.[12] For JNK3 inhibitors, the planar nature of the aminopyrazole core contributes to selectivity over the closely related p38 kinase.[18]

Logical Relationships and Classifications

General Synthetic Workflow for Substituted Nitropyrazoles

The synthesis of functionalized nitropyrazoles often follows a multi-step process, starting from either pyrazole itself or acyclic precursors.



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A generalized workflow for synthesizing nitropyrazoles.

Classification of Nitropyrazole-Based Energetic Materials

Nitropyrazole-based energetic materials can be broadly classified based on their structural features and performance characteristics.

Classification of nitropyrazole energetic materials.

Conclusion

The field of substituted nitropyrazoles has evolved significantly from its inception with the synthesis of 3-nitropyrazole. The relentless pursuit of novel molecules with enhanced properties has led to a rich and diverse chemistry. In the realm of energetic materials, nitropyrazoles offer a compelling combination of high performance and, in some cases, remarkable insensitivity, making them attractive candidates for next-generation explosives and propellants. In medicinal chemistry, the strategic incorporation of the nitropyrazole scaffold has yielded potent inhibitors of key biological targets, with promising applications in the treatment of cancer and inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in this exciting and impactful area of chemical science. The continued investigation of substituted nitropyrazoles is poised to deliver new materials and therapeutics with significant societal benefits.

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